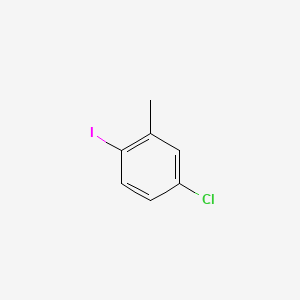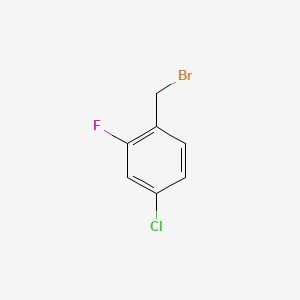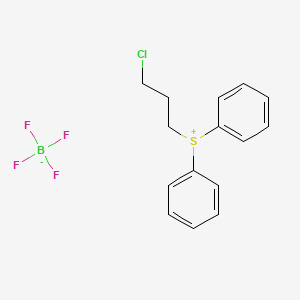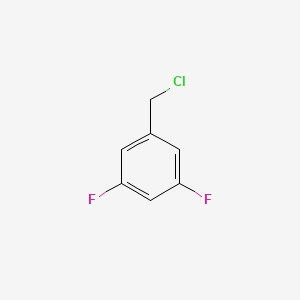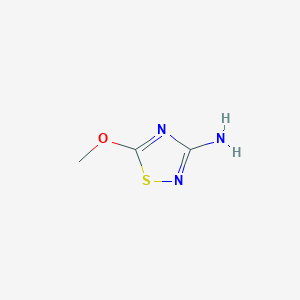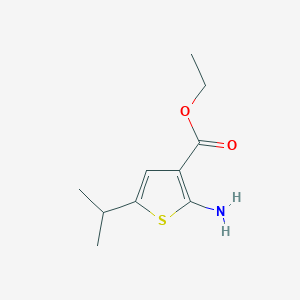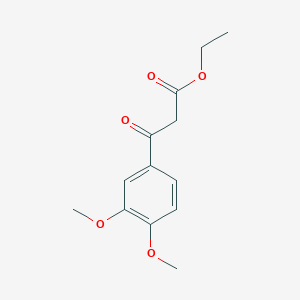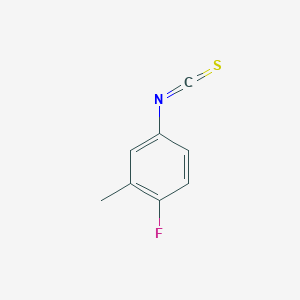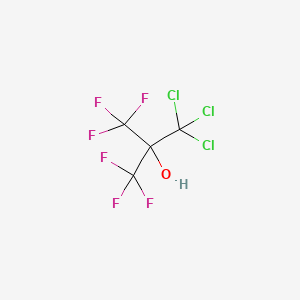
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol
Vue d'ensemble
Description
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (also known as 1,1-bis(trifluoromethyl)-2,2-dichloroethylene, TFTCE) is an organic compound with a variety of applications in research and industry. It is a colorless liquid with a low melting point and a low vapor pressure. It is a widely used reagent in organic synthesis, as well as a solvent for many organic compounds. It is also used as a catalyst in some reactions.
Applications De Recherche Scientifique
Organic Synthesis
In organic synthesis, this compound is valuable due to its trifluoromethyl and trichloro groups which can act as precursors for further chemical modifications . These groups are often used to introduce fluorine atoms into other molecules, which can significantly alter their chemical and physical properties, such as volatility, hydrophobicity, and bioactivity.
Medicinal Chemistry
In medicinal chemistry, the compound’s fluorinated structure makes it a candidate for the development of pharmaceuticals . Fluorine atoms can enhance the binding affinity of drugs to their targets and increase metabolic stability, making the compound a useful building block for drug design.
Agrochemicals
The compound’s potential in agrochemicals lies in its ability to form stable bonds with carbon, which can be leveraged to create pesticides and herbicides with improved efficacy and reduced environmental impact .
Polymer Chemistry
In polymer chemistry, the compound can be used to synthesize fluorinated polymers. These polymers exhibit high resistance to solvents, acids, and bases, making them suitable for specialty coatings and other industrial applications .
Advanced Materials
The unique chemical structure of this compound allows for the development of advanced materials with specific properties, such as increased durability or thermal stability. It can be used in the creation of high-performance materials for aerospace and electronics .
Cycloaddition Reactions
This compound is involved in cycloaddition reactions, which are crucial for constructing cyclic structures in organic chemistry. It can participate in [3+2]- and [4+2]-cycloadditions, contributing to the synthesis of fluorinated heterocycles .
Fluorinated Heterocycles Synthesis
Fluorinated heterocycles are an important class of compounds with applications ranging from pharmaceuticals to agrochemicals. The compound can be used to introduce fluorine atoms into heterocycles, enhancing their properties for various applications .
Material Science
In material science, the compound’s ability to withstand extreme conditions makes it suitable for use in the synthesis of materials that require high thermal and chemical stability. This includes materials used in high-stress environments like space exploration or deep-sea applications .
Propriétés
IUPAC Name |
1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl3F6O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCTWDASUQVRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl3F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378303 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol | |
CAS RN |
7594-49-2 | |
| Record name | 1,1,1,3,3,3-Hexafluoro-2-(trichloromethyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





